molecular formula C11H10N2O B3049999 (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime CAS No. 22942-83-2

(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime

Cat. No.: B3049999
CAS No.: 22942-83-2
M. Wt: 186.21
InChI Key: NODAYMBGYRYLKA-JLHYYAGUSA-N
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Description

(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety has been described . This reaction proceeds through sequential coupling initiated by C–H activation and aza-Michael addition, resulting in the formation of the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process is crucial to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate biological pathways and interactions, particularly those involving indole derivatives.

    Industry: It can be used in the synthesis of materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to stimulate root growth.

Uniqueness

(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime stands out due to its unique structure, which combines the indole moiety with a cyclopentane ring and an oxime group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(NE)-N-(2,4-dihydro-1H-cyclopenta[b]indol-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-13-10-6-5-8-7-3-1-2-4-9(7)12-11(8)10/h1-4,12,14H,5-6H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODAYMBGYRYLKA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/C2=C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945627
Record name N-Hydroxy-1,2-dihydrocyclopenta[b]indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22942-83-2
Record name Cyclopent(b)indol-3-one, 1,2,3,4-tetrahydro-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022942832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-1,2-dihydrocyclopenta[b]indol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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